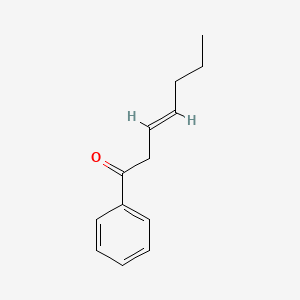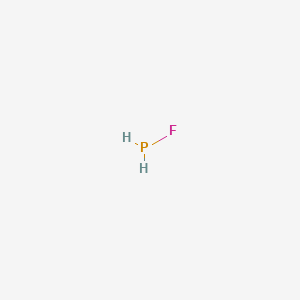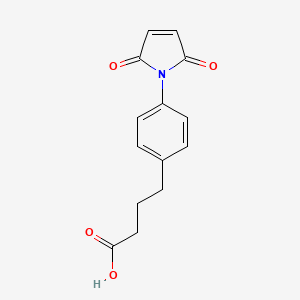
4-N-Maleimidophenylbutanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-Maleimidophenyl butanoic acid is a chemical compound with the molecular formula C₁₄H₁₃NO₄. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a maleimide group attached to a phenyl ring, which is further connected to a butanoic acid chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of maleic anhydride with 4-aminophenyl butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the maleimide group. The process can be summarized as follows:
Step 1: Maleic anhydride is reacted with 4-aminophenyl butanoic acid in the presence of a suitable solvent, such as dimethylformamide (DMF).
Step 2: The reaction mixture is heated to a specific temperature, usually around 100-120°C, to facilitate the formation of the maleimide group.
Step 3: The product is purified using techniques such as recrystallization or chromatography to obtain pure 4-N-Maleimidophenyl butanoic acid.
Industrial Production Methods
In industrial settings, the production of 4-N-Maleimidophenyl butanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure consistent quality.
化学反应分析
Types of Reactions
4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the maleimide group to a succinimide group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of succinimide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-N-Maleimidophenyl butanoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
Biology: Employed in the conjugation of proteins and peptides for studying protein-protein interactions.
Medicine: Utilized in drug delivery systems to target specific cells or tissues.
Industry: Applied in the production of advanced materials with specific properties, such as increased strength or thermal stability.
作用机制
The mechanism of action of 4-N-Maleimidophenyl butanoic acid involves its ability to form covalent bonds with nucleophiles, such as thiol groups in proteins. The maleimide group reacts with sulfhydryl groups to form stable thioether linkages. This property is exploited in various applications, including protein conjugation and drug delivery.
相似化合物的比较
Similar Compounds
- 4-N-Maleimidophenyl acetic acid
- 4-N-Maleimidophenyl propanoic acid
- 4-N-Maleimidophenyl pentanoic acid
Comparison
4-N-Maleimidophenyl butanoic acid is unique due to its specific chain length and the presence of the maleimide group. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wide range of applications. The butanoic acid chain provides sufficient flexibility while maintaining the compound’s overall stability.
属性
IUPAC Name |
4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-8-9-13(17)15(12)11-6-4-10(5-7-11)2-1-3-14(18)19/h4-9H,1-3H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVLNTONACGHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
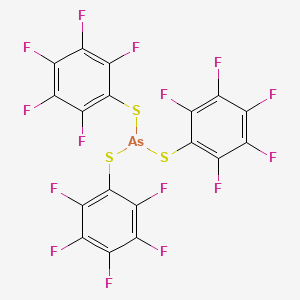
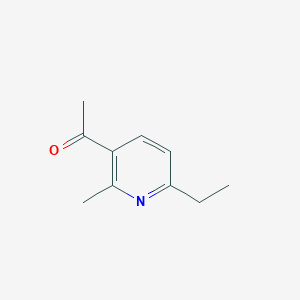
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
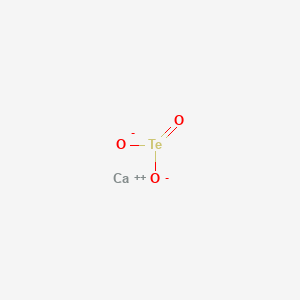
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

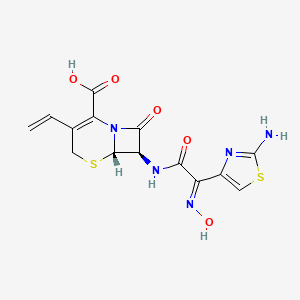

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
